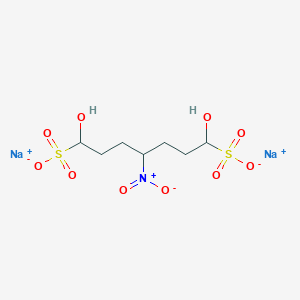
Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate
Numéro de catalogue B1512688
Poids moléculaire: 360.3 g/mol
Clé InChI: RNERIFONSVUNOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07989653B2
Procedure details


To a suspension of sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate, 9, (219 g, 0.57 mol) in methylene chloride (1.6 L) was added a solution of glyoxylic acid (160 g, 1.7 mol) and sodium bicarbonate (150 g, 1.78 mol) in water (2 L). The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids were dissolved. The organic layer was split and the aqueous layer was extracted with methylene chloride twice (2×400 ml). Combined extracts were then concentrated to give a colorless oil. The product was carried to next step without further purification. Yield: 85 g, 86%. 1H NMR (400 MHz, CDCl3) δ 2.09-2.24 (m, 4H), 2.58 (m, 4H), 4.61 (m, 1H), 9.77 (s, 2H). 13C NMR δ 26.2, 39.9, 86.9, 200.0.
Name
sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2](S([O-])(=O)=O)[CH2:3][CH2:4][CH:5]([N+:14]([O-:16])=[O:15])[CH2:6][CH2:7][CH:8]([OH:13])S([O-])(=O)=O.[Na+].[Na+].C(O)(=O)C=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl.O>[N+:14]([CH:5]([CH2:4][CH2:3][CH:2]=[O:1])[CH2:6][CH2:7][CH:8]=[O:13])([O-:16])=[O:15] |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CCC(CCC(S(=O)(=O)[O-])O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
1.6 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was split
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride twice (2×400 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Combined extracts were then concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was carried to next step without further purification
|
Outcomes


Product
Details
Reaction Time |
45 (± 15) min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C(CCC=O)CCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
